molecular formula C5H4BrClN2 B3026706 6-Bromo-3-chloropyridin-2-amine CAS No. 1060815-73-7

6-Bromo-3-chloropyridin-2-amine

Cat. No.: B3026706
CAS No.: 1060815-73-7
M. Wt: 207.45
InChI Key: YWTWJLZYZLZQFZ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyridin-2-amine: is a halogenated pyridine derivative featuring both a bromine and chlorine atom substituted on the pyridine ring, along with an amine group. This compound is used as a versatile building block in organic synthesis, particularly for constructing various heterocyclic compounds with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-chloropyridin-2-amine typically involves halogenation reactions. One common method involves the bromination of 6-chloropyridin-3-amine using bromine in the presence of a suitable solvent and catalyst . The reaction is carried out at room temperature and monitored until completion.

Industrial Production Methods: For large-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of commercially available starting materials and reagents, with careful control of reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloropyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium acetate and acetic acid are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are employed under mild conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Coupling Reactions: Products are novel pyridine derivatives with potential biological activities.

Scientific Research Applications

Chemistry: 6-Bromo-3-chloropyridin-2-amine is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In biological research, it is used to develop compounds with potential therapeutic properties. Its derivatives are investigated for their activity against various biological targets.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloropyridin-2-amine involves its interaction with specific molecular targets. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The electronic properties of the pyridine ring and the halogen substituents play a crucial role in its reactivity and selectivity .

Comparison with Similar Compounds

  • 6-Bromo-2-chloropyridin-3-amine
  • 2,6-Dichloropyridine
  • 3-Amino-2-chloropyridine

Comparison: 6-Bromo-3-chloropyridin-2-amine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in synthetic applications .

Properties

IUPAC Name

6-bromo-3-chloropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTWJLZYZLZQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704647
Record name 6-Bromo-3-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-73-7
Record name 6-Bromo-3-chloro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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